Cas no 2638501-65-0 (6-bromo-3-fluoro-2-methyl-pyrazolo[1,5-a]pyrimidine)
6-bromo-3-fluoro-2-methyl-pyrazolo[1,5-a]pyrimidine Chemical and Physical Properties
Names and Identifiers
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- Pyrazolo[1,5-a]pyrimidine, 6-bromo-3-fluoro-2-methyl-
- 6-bromo-3-fluoro-2-methyl-pyrazolo[1,5-a]pyrimidine
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- Inchi: 1S/C7H5BrFN3/c1-4-6(9)7-10-2-5(8)3-12(7)11-4/h2-3H,1H3
- InChI Key: HGDOUTZQOFWWCT-UHFFFAOYSA-N
- SMILES: C12=C(F)C(C)=NN1C=C(Br)C=N2
6-bromo-3-fluoro-2-methyl-pyrazolo[1,5-a]pyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBX2018-100MG |
6-bromo-3-fluoro-2-methyl-pyrazolo[1,5-a]pyrimidine |
2638501-65-0 | 95% | 100mg |
¥2475.00 | 2023-04-28 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBX2018-250MG |
6-bromo-3-fluoro-2-methyl-pyrazolo[1,5-a]pyrimidine |
2638501-65-0 | 95% | 250mg |
¥3960.00 | 2023-04-28 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBX2018-500MG |
6-bromo-3-fluoro-2-methyl-pyrazolo[1,5-a]pyrimidine |
2638501-65-0 | 95% | 500mg |
¥6600.00 | 2023-04-28 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBX2018-1G |
6-bromo-3-fluoro-2-methyl-pyrazolo[1,5-a]pyrimidine |
2638501-65-0 | 95% | 1g |
¥9900.00 | 2023-04-28 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBX2018-5G |
6-bromo-3-fluoro-2-methyl-pyrazolo[1,5-a]pyrimidine |
2638501-65-0 | 95% | 5g |
¥29700.00 | 2023-04-28 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBX2018-100mg |
6-bromo-3-fluoro-2-methyl-pyrazolo[1,5-a]pyrimidine |
2638501-65-0 | 95% | 100mg |
¥2473.0 | 2024-04-21 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBX2018-250mg |
6-bromo-3-fluoro-2-methyl-pyrazolo[1,5-a]pyrimidine |
2638501-65-0 | 95% | 250mg |
¥3957.0 | 2024-04-21 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBX2018-500mg |
6-bromo-3-fluoro-2-methyl-pyrazolo[1,5-a]pyrimidine |
2638501-65-0 | 95% | 500mg |
¥6595.0 | 2024-04-21 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBX2018-1g |
6-bromo-3-fluoro-2-methyl-pyrazolo[1,5-a]pyrimidine |
2638501-65-0 | 95% | 1g |
¥9892.0 | 2024-04-21 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBX2018-100.0mg |
6-bromo-3-fluoro-2-methyl-pyrazolo[1,5-a]pyrimidine |
2638501-65-0 | 95% | 100.0mg |
¥2473.0000 | 2025-04-11 |
6-bromo-3-fluoro-2-methyl-pyrazolo[1,5-a]pyrimidine Suppliers
6-bromo-3-fluoro-2-methyl-pyrazolo[1,5-a]pyrimidine Related Literature
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
Additional information on 6-bromo-3-fluoro-2-methyl-pyrazolo[1,5-a]pyrimidine
Comprehensive Analysis of 6-Bromo-3-fluoro-2-methyl-pyrazolo[1,5-a]pyrimidine (CAS No. 2638501-65-0)
The compound 6-bromo-3-fluoro-2-methyl-pyrazolo[1,5-a]pyrimidine (CAS No. 2638501-65-0) is a highly specialized heterocyclic molecule that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structural features, including the pyrazolo[1,5-a]pyrimidine core, make it a valuable scaffold for drug discovery and material science applications. Researchers are increasingly exploring its potential as a kinase inhibitor precursor or intermediate for bioactive molecules, aligning with current trends in targeted therapy development.
In recent years, the demand for fluorinated pyrimidine derivatives has surged due to their enhanced metabolic stability and bioavailability. The presence of both bromo and fluoro substituents in this compound offers versatile reactivity for further functionalization, making it particularly attractive for structure-activity relationship (SAR) studies. This aligns with frequent search queries about "fluorine effects in drug design" and "halogenated heterocycles in medicinal chemistry," reflecting growing industry interest.
The 2-methyl group on the pyrazolo[1,5-a]pyrimidine framework contributes to steric effects that can modulate binding affinity in biological systems. Analytical techniques such as LC-MS and NMR spectroscopy confirm the high purity (>98%) typically required for research applications, addressing common quality concerns among researchers searching for "HPLC purity standards for pharmaceutical intermediates."
From a synthetic chemistry perspective, this compound serves as a crucial building block for cross-coupling reactions, particularly Suzuki-Miyaura couplings that are frequently discussed in catalysis forums. Its stability under various conditions makes it suitable for high-throughput screening libraries, responding to the pharmaceutical industry's need for diverse screening compounds as evidenced by search trends for "fragment-based drug discovery."
Environmental and safety profiles of such compounds remain a hot topic, with researchers increasingly searching for "green chemistry approaches to heterocycle synthesis." While 6-bromo-3-fluoro-2-methyl-pyrazolo[1,5-a]pyrimidine requires standard laboratory precautions, its molecular weight (245.06 g/mol) and moderate solubility profile facilitate handling compared to heavier polyhalogenated compounds.
The crystallographic characteristics of this pyrimidine derivative have attracted attention from computational chemists investigating "crystal engineering of pharmaceutical cocrystals," as its planar structure with hydrogen bond acceptors shows potential for multicomponent crystal formation. This addresses growing interest in solid-state chemistry for improved drug formulations.
In material science applications, the electron-withdrawing properties of the bromo and fluoro substituents make this compound interesting for developing organic electronic materials, connecting to search trends about "heterocycles in OLED development." The methyl group's influence on π-stacking interactions is particularly relevant for researchers studying "molecular packing in organic semiconductors."
Patent landscape analysis reveals increasing protection of pyrazolo[1,5-a]pyrimidine derivatives in therapeutic areas including inflammation and metabolic disorders, explaining frequent queries about "IP status of pyrimidine-based compounds." The specific substitution pattern of 2638501-65-0 appears in several patent applications as a key intermediate.
For analytical chemists, the distinct 1H-NMR fingerprint of this compound (particularly the methyl singlet around 2.5 ppm and pyrimidine proton patterns) provides reliable identification, addressing common questions about "NMR characterization of halogenated heterocycles." Mass spectrometry typically shows characteristic [M+H]+ peaks at 246 m/z with isotopic patterns confirming bromine presence.
Scale-up synthesis considerations for 6-bromo-3-fluoro-2-methyl-pyrazolo[1,5-a]pyrimidine often focus on optimizing halogenation steps, reflecting industry searches for "bromination methods with reduced byproducts." Process chemists have developed efficient routes starting from commercially available pyrazolo[1,5-a]pyrimidine precursors.
The compound's stability in DMSO and ethanol solutions makes it suitable for biological screening, connecting to frequent queries about "DMSO stock solution preparation for cell assays." Its calculated logP value (~2.1) suggests favorable membrane permeability, important for researchers investigating "ADME properties of drug candidates."
Emerging applications in proteolysis targeting chimera (PROTAC) development have increased interest in such building blocks, as evidenced by growing publications linking pyrimidine scaffolds to E3 ligase binding. This positions 2638501-65-0 as relevant to cutting-edge drug discovery approaches.
Quality control protocols typically include HPLC-UV analysis at 254 nm, with retention times varying by method but generally showing good separation from potential synthetic byproducts. This addresses laboratory technicians' common questions about "HPLC method development for heterocyclic compounds."
In summary, 6-bromo-3-fluoro-2-methyl-pyrazolo[1,5-a]pyrimidine represents a versatile research chemical with applications spanning medicinal chemistry, materials science, and synthetic methodology development. Its unique combination of substituents on the pyrazolo[1,5-a]pyrimidine core continues to inspire innovation across multiple scientific disciplines.
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